5-(4-Benzhydrylpiperazin-1-yl)-2-((4-methoxyphenoxy)methyl)oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzhydrylpiperazin-1-yl)-2-((4-methoxyphenoxy)methyl)oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a piperazine ring, a benzhydryl group, and an oxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzhydrylpiperazin-1-yl)-2-((4-methoxyphenoxy)methyl)oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the Benzhydryl Group: This step involves the alkylation of the piperazine ring with benzhydryl chloride in the presence of a base.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound, often using reagents like coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzhydryl group.
Reduction: Reduction reactions can occur at the oxazole ring or the nitrile group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and molecular docking.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Benzhydrylpiperazin-1-yl)-2-((4-methoxyphenoxy)methyl)oxazole-4-carboxamide
- 5-(4-Benzhydrylpiperazin-1-yl)-2-((4-methoxyphenoxy)methyl)oxazole-4-methyl
Uniqueness
The uniqueness of 5-(4-Benzhydrylpiperazin-1-yl)-2-((4-methoxyphenoxy)methyl)oxazole-4-carbonitrile lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.
Properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-34-24-12-14-25(15-13-24)35-21-27-31-26(20-30)29(36-27)33-18-16-32(17-19-33)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,28H,16-19,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUSZQRAYGOKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=C(O2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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